![molecular formula C12H20ClNO2 B6362425 4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 16383-44-1](/img/structure/B6362425.png)
4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride” is a chemical compound with the CAS Number: 1193389-31-9 . It has a molecular weight of 245.75 and is typically in the form of a powder . The compound is also known as BW-723c86.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO2.ClH/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4;/h5-7,13-14H,8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may require additional analysis or experimental data.Applications De Recherche Scientifique
Environmental Sorption and Degradation
Compounds with methoxyphenol structures, like 2,4-Dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, demonstrate significant interaction with soil and environmental matrices. Sorption to soil organic matter and minerals like iron oxides is a key factor affecting their environmental fate. Understanding these interactions is crucial for assessing the environmental impact of such compounds and developing strategies for their remediation or controlled use (Werner, Garratt, & Pigott, 2012).
Antitumorigenic and Antiangiogenic Effects
Studies on methoxyestradiol, a metabolite related to methoxyphenols, reveal significant antitumorigenic and antiangiogenic effects, suggesting potential applications in cancer prevention and therapy. The unique properties of methoxyestradiol, possibly mediated by specific cellular receptors, highlight the therapeutic potential of methoxyphenol derivatives in targeting estrogen-induced cancers (Zhu & Conney, 1998).
Wastewater Treatment and Environmental Remediation
The treatment of wastewater containing phenoxy herbicides and other related compounds emphasizes the effectiveness of biological processes and activated carbon in removing toxic pollutants. This research provides insights into optimizing treatment processes for industrial effluents, thereby reducing the environmental release of hazardous compounds (Goodwin et al., 2018).
Chemosensors Development
The development of chemosensors based on methoxyphenol derivatives, such as 4-methyl-2,6-diformylphenol, showcases the potential of these compounds in detecting various analytes. These chemosensors offer high selectivity and sensitivity, presenting applications in environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).
Biomaterials and Biopolymers
Methoxyphenol derivatives also find applications in the modification of biopolymers, such as xylan, to produce ethers and esters with specific properties. These materials have potential uses in drug delivery systems, antimicrobial agents, and as additives in various industrial applications (Petzold-Welcke et al., 2014).
Safety and Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(butylaminomethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-4-7-13-9-10-5-6-11(14)12(8-10)15-2;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDLJYAAYRGCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

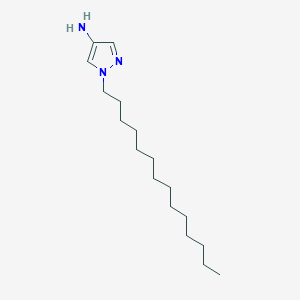
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)
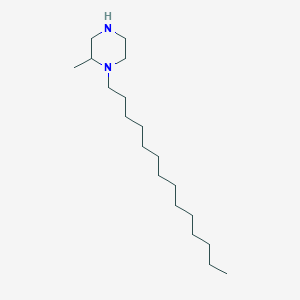

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
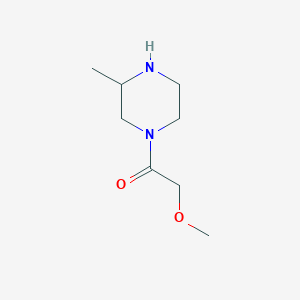
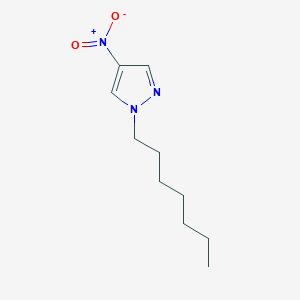
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
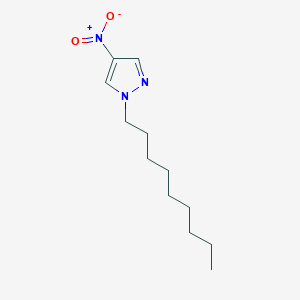

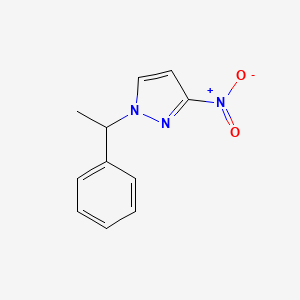
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)